n-methyl-2-naphthamide
Overview
Description
N-methyl-2-naphthamide is an organic compound with the molecular formula C13H11NO. It is typically found as a white or light yellow solid and has a melting point of approximately 110-112 degrees Celsius . This compound is soluble in organic solvents such as chloroform and dichloromethane . This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methyl-2-naphthamide can be synthesized through the condensation of naphthalene-2-carboxylic acid with methylamine. The reaction typically involves heating the reactants in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the amide bond . The reaction conditions may vary, but a common approach involves refluxing the reactants in an organic solvent like toluene or xylene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-naphthamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-2-carboxylic acid.
Reduction: Reduction of the amide group can yield N-methyl-2-naphthylamine.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Naphthalene-2-carboxylic acid.
Reduction: N-methyl-2-naphthylamine.
Substitution: Various substituted naphthamide derivatives depending on the reagent used.
Scientific Research Applications
N-methyl-2-naphthamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-methyl-2-naphthamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit monoamine oxidase enzymes by binding to the active site and preventing the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters in the brain, which may have therapeutic effects in neurological disorders. Molecular docking simulations have provided insights into the binding interactions and the competitive and reversible nature of the inhibition .
Comparison with Similar Compounds
N-methyl-2-naphthamide can be compared with other naphthamide derivatives such as:
- N-ethyl-2-naphthamide
- N-propyl-2-naphthamide
- N-butyl-2-naphthamide
These compounds share similar structural features but differ in the length of the alkyl chain attached to the nitrogen atom. The variations in the alkyl chain length can influence the compound’s physical properties, reactivity, and biological activity. For example, this compound has been found to exhibit potent inhibitory activity against monoamine oxidase, whereas other derivatives may show different levels of activity depending on their structure .
Properties
IUPAC Name |
N-methylnaphthalene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-13-12(14)11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFORQSNSQQHSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=CC=CC=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20959086 | |
Record name | N-Methylnaphthalene-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20959086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3815-22-3 | |
Record name | NSC100671 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100671 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Methylnaphthalene-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20959086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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